1-(2-carboxyacetyl)azetidine-3-carboxylic Acid
Description
Properties
IUPAC Name |
1-(2-carboxyacetyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5/c9-5(1-6(10)11)8-2-4(3-8)7(12)13/h4H,1-3H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQANLYQCDYXBFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-carboxyacetyl)azetidine-3-carboxylic Acid typically involves the reaction of azetidine derivatives with carboxylic acid precursors. One common method includes the reaction of azetidine-3-carboxylic acid with oxalyl chloride to form the corresponding acyl chloride, which is then reacted with glycine to yield the target compound. The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-carboxyacetyl)azetidine-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antibody-Drug Conjugates (ADCs)
One of the prominent applications of 1-(2-carboxyacetyl)azetidine-3-carboxylic acid is in the synthesis of antibody-drug conjugates. These conjugates are designed to deliver cytotoxic agents specifically to cancer cells, minimizing damage to healthy tissues. The azetidine moiety serves as a non-cleavable linker, facilitating the stable attachment of drugs to antibodies .
Neurobiology Studies
Recent research has highlighted the compound's role in neurobiology. Studies involving azetidine-2-carboxylic acid, a related compound, have shown that it can induce oligodendrogliopathy in animal models. This condition mimics aspects of multiple sclerosis pathology, providing insights into myelin degeneration mechanisms and potential therapeutic targets for demyelinating diseases .
Biochemical Research
Protein Interaction Studies
The unique structure of this compound allows it to participate in various biochemical interactions. Research has demonstrated that azetidine derivatives can selectively bind to proteins involved in critical cellular processes such as apoptosis and cell cycle regulation. For instance, stereoselective enrichment studies have identified specific proteins that interact with azetidine-based probes, revealing their potential as tools for studying protein function and signaling pathways .
Material Science Applications
Biodegradable Polymers
In material science, compounds like this compound are being explored for their potential in developing biodegradable polymers. These materials could be used for temporary implants that support bone healing while gradually degrading without toxic effects. Research on magnesium alloys has shown promising results regarding their compatibility with biological tissues and their biodegradation rates .
Case Studies
Mechanism of Action
The mechanism of action of 1-(2-carboxyacetyl)azetidine-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. For example, it may inhibit enzyme activity by forming stable complexes with the enzyme, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituent on the azetidine nitrogen significantly influences molecular properties. Key analogs include:
Key Observations :
- The 2-carboxyacetyl group in the target compound introduces two carboxylic acid moieties, likely enhancing aqueous solubility compared to acetyl or cyclopentylacetyl derivatives.
- Bulky substituents (e.g., benzothiazolyl) may hinder passive diffusion but improve target specificity .
Biological Activity
1-(2-Carboxyacetyl)azetidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of the biological activity associated with this compound, supported by various studies and research findings.
Chemical Structure and Properties
This compound belongs to the azetidine family, characterized by a four-membered ring structure containing nitrogen. The presence of carboxylic acid groups enhances its solubility and reactivity, which are crucial for biological interactions.
Antimicrobial Activity
Research indicates that azetidine derivatives exhibit significant antimicrobial properties. A mini-review highlighted various substituted azetidine derivatives, showing that minor modifications in their structure can lead to substantial changes in their biological activities, including antibacterial, antifungal, and antitubercular effects .
Table 1: Antimicrobial Activity of Azetidine Derivatives
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 1(a) | 1.25 | Antibacterial |
| 1(b) | 6.25 | Antifungal |
| 1(c) | 12.5 | Antitubercular |
The study reported that compounds with electron-withdrawing groups (e.g., nitro groups) exhibited higher antimicrobial activity compared to those with electron-donating groups. For example, compounds containing nitro groups demonstrated MIC values significantly lower than those with chloro or bromo substituents .
Anticancer Activity
Azetidine derivatives have also been investigated for their anticancer properties. In one study, azetidine-based compounds were tested for their ability to inhibit STAT3 activity, which is often constitutively active in various cancers. The results indicated that certain azetidine analogs displayed potent inhibition of STAT3 activity in vitro, although their cellular activities were limited by poor membrane permeability due to the ionized carboxylate group .
Table 2: Anticancer Activity of Azetidine Derivatives
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 5a | 0.52 | MDA-MB-231 (Breast) |
| 5b | 2.22 | MDA-MB-468 (Breast) |
These findings suggest that modifications to the azetidine core could enhance both the potency and bioavailability of these compounds in cancer treatment.
Neurotoxicity Studies
In addition to antimicrobial and anticancer properties, studies have explored the neurotoxic effects of azetidine derivatives. Specifically, azetidine-2-carboxylic acid has been shown to induce oligodendrogliopathy in mice, mimicking pathological features observed in multiple sclerosis (MS). This compound caused significant alterations in oligodendrocytes, including apoptosis and endoplasmic reticulum stress, suggesting a potential link between azetidine derivatives and neurodegenerative diseases .
Q & A
Q. What are the optimal synthetic routes for 1-(2-carboxyacetyl)azetidine-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A reductive amination approach is commonly employed for analogous azetidine derivatives. For example, azetidine-3-carboxylic acid reacts with aldehydes in methanol under acidic conditions (e.g., acetic acid) using NaBH3CN as a reducing agent, yielding ~52% product . Adjusting stoichiometric ratios (e.g., 1:1.05 aldehyde:azetidine) and solvent polarity (e.g., THF vs. methanol) can optimize yields. Purification via recrystallization or chromatography is critical due to residual byproducts.
Q. How can the solubility and stability of this compound be characterized for in vitro assays?
- Methodological Answer : Solubility can be determined via shake-flask methods in buffers (pH 1–7.4) and DMSO. For stability, incubate the compound at 37°C in PBS or simulated gastric fluid, analyzing degradation via HPLC-UV at 24/48/72 hours. Analogous azetidine derivatives show high aqueous solubility (e.g., 4050 mg/mL for azetidine-3-carboxylic acid at pH 7) but may degrade under oxidative conditions .
Q. What spectroscopic techniques are most reliable for structural confirmation?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Confirm azetidine ring protons (δ 3.5–4.5 ppm) and carboxyacetyl carbonyl (δ ~170 ppm) .
- HRMS : Verify molecular ion ([M+H]+) with <2 ppm error.
- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
Advanced Research Questions
Q. How does the carboxyacetyl moiety influence the compound’s receptor binding kinetics compared to other azetidine derivatives?
- Methodological Answer : The carboxyacetyl group enhances hydrogen-bonding potential, which can be tested via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, S1P1 receptor agonists with similar substituents (e.g., 1-(3-fluorobenzyl)azetidine-3-carboxylic acid) show EC50 values <10 nM due to interactions with hydrophobic receptor pockets . Competitive binding assays using radiolabeled ligands (e.g., [3H]-S1P) can quantify displacement efficacy.
Q. What strategies resolve contradictions in bioactivity data across different cell lines?
- Methodological Answer :
- Dose-Response Curves : Test across multiple concentrations (e.g., 1 nM–100 µM) to identify cell line-specific EC50/IC50 variability.
- Receptor Expression Profiling : Use qPCR/Western blot to correlate activity with target receptor density (e.g., S1P1 in U2OS vs. CHO-K1 cells) .
- Metabolic Stability Assays : Compare hepatic microsome half-lives to rule out degradation artifacts .
Q. How can computational modeling predict the compound’s interaction with CYP450 enzymes?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding to CYP3A4 or CYP2D6 active sites. Parameters include:
- Lipophilicity (LogP) : Predicted via XLOGP3 (-3.18 for azetidine-3-carboxylic acid analogs) .
- Binding Free Energy : Calculate ΔG using MM-PBSA.
Experimental validation via CYP inhibition assays (e.g., fluorogenic substrates) is critical .
Key Notes
- Contradictions : Discrepancies in solubility/stability data may arise from pH-dependent carboxyacetyl ionization. Always validate with experimental assays .
- Advanced Applications : This compound’s dual carboxylic groups make it a candidate for metal-chelating prodrugs or covalent inhibitors via carbodiimide coupling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
